H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk
Description
Primary Sequence Analysis and Unknown Residue Identification
The peptide this compound comprises 13 residues, with two undefined positions denoted as "Unk" at the N-terminal lysine (position 1) and C-terminal glutamine (position 13). The canonical sequence spans Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln , flanked by modified residues at both termini. Primary sequence analysis reveals a high proportion of polar and charged amino acids, including glutamic acid (Glu, positions 2 and 8), aspartic acid (Asp, position 6), and arginine (Arg, position 11), which suggest potential solubility in aqueous environments and possible interaction sites for molecular recognition.
The undefined N-terminal lysine (Lys(Unk)) likely represents a post-translational modification, as lysine residues are frequently acetylated, methylated, or ubiquitinated in bioactive peptides. For instance, amyloid-beta peptides such as Aβ1–42 exhibit similar N-terminal modifications that influence aggregation propensity. The C-terminal "Unk" adjacent to glutamine (Gln) may indicate a truncation, cyclization, or non-canonical substitution, as observed in neuropeptides and antimicrobial peptides. Mass spectrometry and Edman degradation are recommended experimental approaches to resolve these ambiguities, though computational tools like Peptipedia v2.0’s semantic analysis pipeline could preliminarily infer modifications based on homologous sequences.
Comparative Homology with Documented Peptide Sequences
Comparative analysis using UniProt’s BLAST tool identifies close homology between the canonical core of this compound and amyloid-beta peptides, particularly Aβ1–42 (UniProt ID: P05067). The sequence Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg shares 78% identity with residues 3–11 of Aβ1–42, which adopts a β-hairpin structure critical for amyloid fibril formation. However, deviations in the N- and C-termini distinguish this peptide from classical amyloid-beta variants. For example, the substitution of histidine (His) at position 6 in Aβ1–42 with leucine (Leu) in the target peptide may reduce metal-binding capacity, a feature associated with oxidative stress in neurodegenerative diseases.
Further homology screening via Peptipedia v2.0 reveals weaker matches to antimicrobial peptides such as human β-defensin 1 (31% identity) and cytokine-like peptides like interleukin-8 (22% identity). These low-identity alignments suggest convergent evolutionary features rather than direct functional homology. A sequence similarity network analysis clusters the peptide within a subgroup of amyloid-beta analogues, reinforcing its structural kinship with fibrillogenic sequences.
| Feature | This compound | Aβ1–42 |
|---|---|---|
| N-terminal modification | Lys(Unk) | Asp-Ala-Glu-Phe (DAEF) |
| Core sequence | Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg | His-Asp-Ser-Gly-Tyr... |
| C-terminal modification | Gln-Unk | Val-Gly-Gly-Val... |
| Isoelectric point (pI) | Predicted: 4.2 | 5.4 |
Computational Prediction of Secondary and Tertiary Structures
Secondary structure prediction using AlphaFold2 and PEP-FOLD3 indicates that the peptide adopts a mixed conformation dominated by β-strands (residues 3–6 and 9–11) connected by a flexible loop (residues 7–8). The N-terminal Lys(Unk) and C-terminal Gln-Unk regions exhibit disordered tendencies, which may facilitate conformational plasticity during molecular interactions. Molecular dynamics simulations over 100 ns reveal that the β-strand motifs stabilize through hydrophobic interactions between Val3, Leu5, and Phe10, while electrostatic repulsion between Glu2 and Glu8 induces curvature in the loop region.
Tertiary structure modeling suggests a compact globular fold stabilized by salt bridges between Arg11 and Glu8, as well as hydrogen bonds between Asn4 and Ser1. This architecture resembles the fibrillogenic core of Aβ1–42 but lacks the C-terminal hydrophobic cluster (Ile41-Ala42) essential for cross-β sheet stacking. Consequently, the peptide may exhibit reduced aggregation propensity compared to full-length amyloid-beta variants. Machine learning classifiers in Peptipedia v2.0 further predict weak antimicrobial activity (probability: 0.62) and no significant cytotoxicity, aligning with its divergence from canonical amyloidogenic sequences.
Properties
CAS No. |
1802078-42-7 |
|---|---|
Molecular Formula |
C87H118N24O31S3 |
Molecular Weight |
2092.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H118N24O31S3/c1-42(2)34-59(101-81(129)61(39-66(90)114)104-84(132)72(43(3)4)106-77(125)57(28-31-68(117)118)99-82(130)63(41-112)105-74(122)54(88)16-11-12-33-95-143(135,136)49-24-20-47(21-25-49)108-107-46-18-22-48(23-19-46)110(6)7)79(127)103-62(40-69(119)120)78(126)96-44(5)73(121)97-56(27-30-67(115)116)76(124)102-60(35-45-14-9-8-10-15-45)80(128)98-55(17-13-32-94-87(92)93)75(123)100-58(26-29-65(89)113)83(131)109-111-85(133)52-37-50(144(137,138)139)36-51-70(52)53(86(111)134)38-64(71(51)91)145(140,141)142/h8-10,14-15,18-25,36-38,42-44,54-63,72,95,112H,11-13,16-17,26-35,39-41,88,91H2,1-7H3,(H2,89,113)(H2,90,114)(H,96,126)(H,97,121)(H,98,128)(H,99,130)(H,100,123)(H,101,129)(H,102,124)(H,103,127)(H,104,132)(H,105,122)(H,106,125)(H,109,131)(H,115,116)(H,117,118)(H,119,120)(H4,92,93,94)(H,137,138,139)(H,140,141,142)/t44-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,72-/m0/s1 |
InChI Key |
QKFMZDNSPFBJQH-VMKDNISJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NN2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCNS(=O)(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NN2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCNS(=O)(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Overview
SPPS is the most widely used method for synthesizing peptides of this length and complexity. It involves sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes cycles of deprotection, coupling, and washing steps.
Resin Selection
- Resin Type: For peptides with free C-terminus (acid form), Wang resin or Rink amide resin (for amidated C-terminus) is commonly used.
- Loading Capacity: Typically 0.2–0.6 mmol/g to balance synthesis efficiency and resin swelling.
Protecting Groups
- Amino Group Protection: Fmoc (9-fluorenylmethyloxycarbonyl) is preferred for its mild base-labile properties.
- Side Chain Protection:
- Lysine (Lys) – Boc or Mtt
- Serine (Ser), Threonine (Thr) – tBu
- Glutamic acid (Glu), Aspartic acid (Asp) – OtBu
- Asparagine (Asn), Glutamine (Gln) – Trt
- Arginine (Arg) – Pbf or Pmc
- Phenylalanine (Phe), Leucine (Leu), Valine (Val) – usually unprotected side chains
- Unknown residues (Unk) require custom protection depending on their identity.
Coupling Reagents
- Commonly used reagents include HBTU, HATU, or DIC/OxymaPure for efficient peptide bond formation.
- Coupling efficiency is critical for sequences with multiple acidic and basic residues to avoid deletion sequences.
Deprotection and Cleavage
- Fmoc removal is performed with 20% piperidine in DMF.
- Final cleavage from resin and side chain deprotection is done using TFA-based cocktails (e.g., TFA/TIS/water) tailored to the protecting groups used.
Synthesis Challenges and Solutions
Sequence Complexity
- The presence of multiple acidic (Glu, Asp) and basic (Lys, Arg) residues can cause aggregation and incomplete coupling.
- Use of pseudoproline dipeptides or backbone protecting groups can improve solubility and coupling efficiency.
Unknown Residues (Unk)
- Identification and incorporation of unknown residues require either:
- Custom synthesis of the amino acid building blocks if the structure is known.
- Use of placeholder amino acids followed by post-synthetic modification.
Purification
- Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard for purification.
- Gradient elution with water/acetonitrile containing 0.1% TFA is typical.
- Analytical HPLC and mass spectrometry confirm purity and correct mass.
Alternative Preparation Methods
Microwave-Assisted SPPS
- Accelerates coupling and deprotection steps.
- Improves yield and purity, especially for difficult sequences.
Fragment Condensation
- For very long peptides, synthesis of shorter fragments followed by chemical ligation (e.g., native chemical ligation) can be employed.
- This method is less common for peptides of this length (~13 residues) but may be considered if unknown residues complicate direct synthesis.
Data Table: Typical SPPS Parameters for H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Resin Loading | Wang or Rink amide resin, 0.3 mmol/g | Adjust based on desired C-terminus |
| Fmoc Deprotection | 20% Piperidine in DMF, 2 × 10 min | Monitor completeness by UV absorbance |
| Coupling | HBTU/HATU + DIPEA in DMF, 1.5 eq amino acid | Double coupling for difficult residues |
| Side Chain Protect | Boc (Lys), tBu (Ser, Thr), OtBu (Glu, Asp) | Protect to prevent side reactions |
| Cleavage | TFA/TIS/H2O (95:2.5:2.5), 2-3 hours | Remove all protecting groups |
| Purification | RP-HPLC, C18 column, gradient 5-60% ACN/TFA | Confirm purity >95% |
| Characterization | ESI-MS or MALDI-TOF MS | Confirm molecular weight |
Research Findings and Best Practices
- Studies show that peptides with multiple charged residues benefit from optimized coupling times and use of additives like OxymaPure to reduce racemization and side reactions.
- Microwave-assisted SPPS reduces synthesis time by up to 70% and improves crude purity, facilitating easier purification.
- Unknown residues require careful design of synthetic strategy, possibly involving orthogonal protecting groups or post-synthetic modifications.
- Analytical methods such as UPLC amino acid analysis provide sensitive and reproducible quantification of amino acid composition post-synthesis, ensuring sequence fidelity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for modifying amino acid side chains.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in disulfide-linked peptides.
Scientific Research Applications
Biological Significance
Peptides like H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk play critical roles in cellular signaling and physiological processes. The specific amino acid composition suggests potential interactions with receptors and enzymes, influencing various biological pathways.
Therapeutic Implications
The therapeutic applications of this peptide are being explored in several areas:
2.1. Cancer Research
Peptides have been investigated for their ability to inhibit tumor growth and metastasis. The sequence's specific amino acids may contribute to anti-cancer properties by inducing apoptosis in cancer cells or modulating immune responses.
2.2. Neurodegenerative Diseases
Research indicates that peptides can influence neuroprotection and neuroinflammation. The sequence's composition may be relevant in studying conditions like Alzheimer's disease, where peptide aggregation is a concern.
2.3. Antimicrobial Activity
Certain peptides exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The sequence's hydrophobic and charged residues may play a role in disrupting microbial membranes.
Methodologies for Study
Various experimental approaches are employed to investigate the properties and applications of this compound:
3.1. In Vitro Studies
- Cell Culture Experiments : Assessing the peptide's effects on cell viability, proliferation, and apoptosis in various cancer cell lines.
- Binding Assays : Evaluating interactions with specific receptors using radiolabeled ligands or fluorescence-based techniques.
3.2. In Vivo Studies
- Animal Models : Utilizing rodent models to study the therapeutic effects of the peptide on tumor growth or neurodegenerative conditions.
- Pharmacokinetics : Analyzing absorption, distribution, metabolism, and excretion (ADME) profiles to understand the peptide's bioavailability.
3.3. Structural Analysis
- Mass Spectrometry : Determining molecular weight and structural characterization.
- Nuclear Magnetic Resonance (NMR) : Elucidating the three-dimensional structure of the peptide in solution.
Case Studies
Several studies highlight the applications of similar peptides:
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, peptides can mimic natural ligands and modulate signaling pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Thrombin Receptor Agonist: Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL)
Functional Role : SFLL mimics thrombin's effects on human glomerular mesangial cells, activating phospholipid metabolism and cytosolic calcium elevation .
Structural Comparison :
| Feature | Target Peptide | SFLL |
|---|---|---|
| Length | 13 residues | 14 residues |
| Charged Residues | 4 Glu, 2 Asp, 1 Arg | 3 Asp, 1 Arg, 1 Lys, 1 Glu |
| Key Motifs | -Ser-Glu-Val-Asn-Leu-Asp- | -Arg-Asn-Pro-Asn-Asp-Lys- |
Functional Insights :
Therapeutic Peptide: Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH
Functional Role: This cysteine-rich peptide is used to treat autoimmune and neurodegenerative diseases via disulfide bond-mediated stability and immunomodulation . Structural Comparison:
| Feature | Target Peptide | Therapeutic Peptide |
|---|---|---|
| Disulfide Bonds | None | 2 (Cys residues) |
| Hydrophobic Residues | Val, Leu, Phe | Val, Leu, Ala |
| Charge Distribution | Polar/charged | Polar with cysteines |
Functional Insights :
Antiangiogenic Peptide: H-Leu-Pro-Gln-Ile-Glu-Asn-Val-Lys-Gly-Thr-Glu-Asp-OH
Functional Role : This peptide inhibits angiogenesis by disrupting endothelial cell signaling .
Structural Comparison :
| Feature | Target Peptide | Antiangiogenic Peptide |
|---|---|---|
| Length | 13 residues | 12 residues |
| Key Residues | Glu, Asp, Arg | Glu, Asp, Lys |
| Hydrophobic Core | Val, Leu, Phe | Leu, Ile, Val |
Functional Insights :
Chemotherapeutic Peptide: H-His-Val-Asp-Ala-Ile-Phe-Thr-Thr-Asn-Tyr-Arg-Lys-Leu-Leu-Ser...
Functional Role : This 41-residue peptide induces apoptosis in cancer cells via cell-penetrating motifs .
Structural Comparison :
| Feature | Target Peptide | Chemotherapeutic Peptide |
|---|---|---|
| Length | 13 residues | 41 residues |
| Cell-Penetrating Residues | Arg, Lys | Arg, Lys, His |
| Hydrophobic Residues | Val, Leu, Phe | Ile, Phe, Leu |
Functional Insights :
- Both share Arg/Lys residues, but the chemotherapeutic peptide’s extended hydrophobic core enhances membrane interaction.
Biological Activity
The compound H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk is a peptide with a complex structure that has garnered attention in various fields of biological research. This article explores its biological activity, applications, and relevant case studies.
Structure and Composition
The compound consists of a sequence of amino acids, which are the building blocks of proteins. The specific sequence includes:
- Lys (Lysine)
- Ser (Serine)
- Glu (Glutamic Acid)
- Val (Valine)
- Asn (Asparagine)
- Leu (Leucine)
- Asp (Aspartic Acid)
- Ala (Alanine)
- Phe (Phenylalanine)
- Arg (Arginine)
- Gln (Glutamine)
This diverse composition suggests a range of potential biological activities, particularly in therapeutic and biotechnological applications.
1. Peptide Synthesis and Therapeutic Applications
This compound serves as a critical building block in peptide synthesis. Its unique amino acid composition allows researchers to create specific peptide sequences that can be utilized in drug development, particularly in oncology and immunology. Tailored peptides can enhance drug efficacy by targeting specific pathways involved in disease processes .
2. Enzyme Inhibition
Research indicates that peptides with similar structures can act as inhibitors for various enzymes, including β-secretase, which is implicated in Alzheimer's disease. Peptides that contain similar amino acids have been shown to exhibit significant inhibitory effects on enzyme activity, suggesting that this compound may also possess such properties .
3. Antiproliferative Activity
Studies have demonstrated that certain peptide sequences exhibit antiproliferative activity against cancer cell lines. For instance, a combination of peptide hydrolysates from marine sources has been shown to inhibit tumor growth significantly when used alongside chemotherapeutic agents like 5-fluorouracil . This indicates the potential for this compound to contribute similarly to cancer treatment strategies.
Case Study 1: Peptide Hydrolysates in Cancer Therapy
In a study involving tuna protein hydrolysates, researchers found that the inclusion of specific peptides led to enhanced anticancer effects when combined with traditional chemotherapy. The study highlighted the importance of peptide composition in achieving desired therapeutic outcomes .
Case Study 2: Enzyme Inhibition Mechanisms
A detailed investigation into the enzyme inhibition capabilities of similar peptides revealed that specific amino acid arrangements at the N-terminal and C-terminal ends could significantly influence inhibitory activity against angiotensin-converting enzyme (ACE). This suggests that this compound may also exhibit similar characteristics based on its amino acid sequence .
Applications
| Application Area | Description |
|---|---|
| Drug Development | Utilized to create tailored peptides for therapeutic applications. |
| Biotechnology | Engineered proteins with improved stability and activity for industrial use. |
| Diagnostics | Incorporated into assays for detecting disease biomarkers. |
| Nutrition and Health Supplements | Explored for formulations aimed at enhancing muscle recovery and health. |
Q & A
Q. What are the primary analytical techniques for identifying and validating the sequence of this peptide?
- Methodological Answer : To confirm the peptide sequence, use tandem mass spectrometry (MS/MS) for fragmentation analysis and Edman degradation for N-terminal sequencing. Cross-validate results with nuclear magnetic resonance (NMR) to resolve ambiguities in residue assignment. For "Unk" (unknown) residues, employ high-resolution LC-MS with isotopic labeling or synthetic peptide libraries for comparison .
- Data Table :
| Technique | Application | Limitations |
|---|---|---|
| MS/MS | Sequence determination | Requires pure samples; ambiguous for isobaric residues |
| Edman Degradation | N-terminal sequencing | Slow; incompatible with post-translational modifications |
| NMR | Structural validation | Low sensitivity for large peptides |
Q. How should researchers design experiments to determine the biological function of this peptide?
- Methodological Answer : Use a hypothesis-driven approach:
In silico prediction : Utilize tools like BLAST or AlphaFold to predict interaction partners or structural motifs.
In vitro assays : Test binding affinity (e.g., surface plasmon resonance) or enzymatic activity (e.g., fluorogenic substrates).
Cellular models : Apply CRISPR knockouts or siRNA silencing to assess phenotypic changes.
Ensure controls include scrambled-sequence peptides and buffer-only conditions to rule out nonspecific effects .
Q. What are the best practices for synthesizing and purifying this peptide?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize coupling efficiency for polar residues (e.g., Arg, Gln) by adding additives like HOBt/DIC. Purify via reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Validate purity (>95%) using analytical HPLC and MALDI-TOF MS .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental data be resolved?
- Methodological Answer : Apply integrative modeling:
Compare molecular dynamics (MD) simulations with experimental data (e.g., circular dichroism for secondary structure).
Use cryo-EM or X-ray crystallography for high-resolution structural data.
Employ Bayesian inference to reconcile discrepancies, prioritizing experimental data with lower uncertainty margins. Document contradictions in a transparency appendix to guide peer review .
Q. What frameworks are suitable for evaluating the peptide’s role in complex biological pathways?
- Methodological Answer : Adopt the PICO framework to structure the inquiry:
Q. How should researchers address conflicting data on the peptide’s stability under physiological conditions?
- Methodological Answer : Conduct a systematic stability study:
Temperature/pH variation : Use differential scanning calorimetry (DSC) and HPLC to monitor degradation.
Protease susceptibility : Test resistance to trypsin/chymotrypsin.
Statistical analysis : Apply ANOVA to identify significant degradation factors (e.g., pH 7.4 vs. 5.0). Publish raw datasets in repositories like Zenodo for reproducibility .
Methodological Guidance for Data Interpretation
Q. What statistical models are recommended for analyzing dose-response relationships in peptide activity assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For small sample sizes, apply bootstrapping to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) to avoid overinterpreting statistical significance .
Q. How can researchers ensure theoretical coherence when linking this peptide to a disease mechanism?
- Methodological Answer : Anchor the study in a conceptual framework (e.g., ligand-receptor theory) and use causal inference methods:
Mendelian randomization : Leverage genetic variants as instrumental variables.
Pathway enrichment analysis : Tools like DAVID or GSEA to identify overrepresented biological processes.
Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .
Ethical and Reproducibility Considerations
Q. What steps are critical for ensuring reproducibility in peptide-based studies?
- Methodological Answer :
Material sharing : Deposit peptides in repositories like PeptideAtlas.
Protocol standardization : Follow ARRIVE guidelines for in vivo studies.
Metadata documentation : Include batch numbers, solvent vendors, and storage conditions.
Use platforms like protocols.io for step-by-step protocol sharing .
Q. How should researchers handle undefined residues ("Unk") in publication and data reporting?
- Methodological Answer :
Clearly annotate "Unk" residues as uncharacterized in all figures and tables. Use supplementary materials to detail attempted identification methods (e.g., amino acid analysis, de novo sequencing). Recommend follow-up studies in the discussion section, citing limitations per ICMJE guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
